

2-(Cyclopropylmethoxy)-5-methylpyridine molecular structure

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Compound of Interest

Compound Name: 2-(Cyclopropylmethoxy)-5-methylpyridine

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An In-depth Technical Guide to the Molecular Structure of 2-(Cyclopropylmethoxy)-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

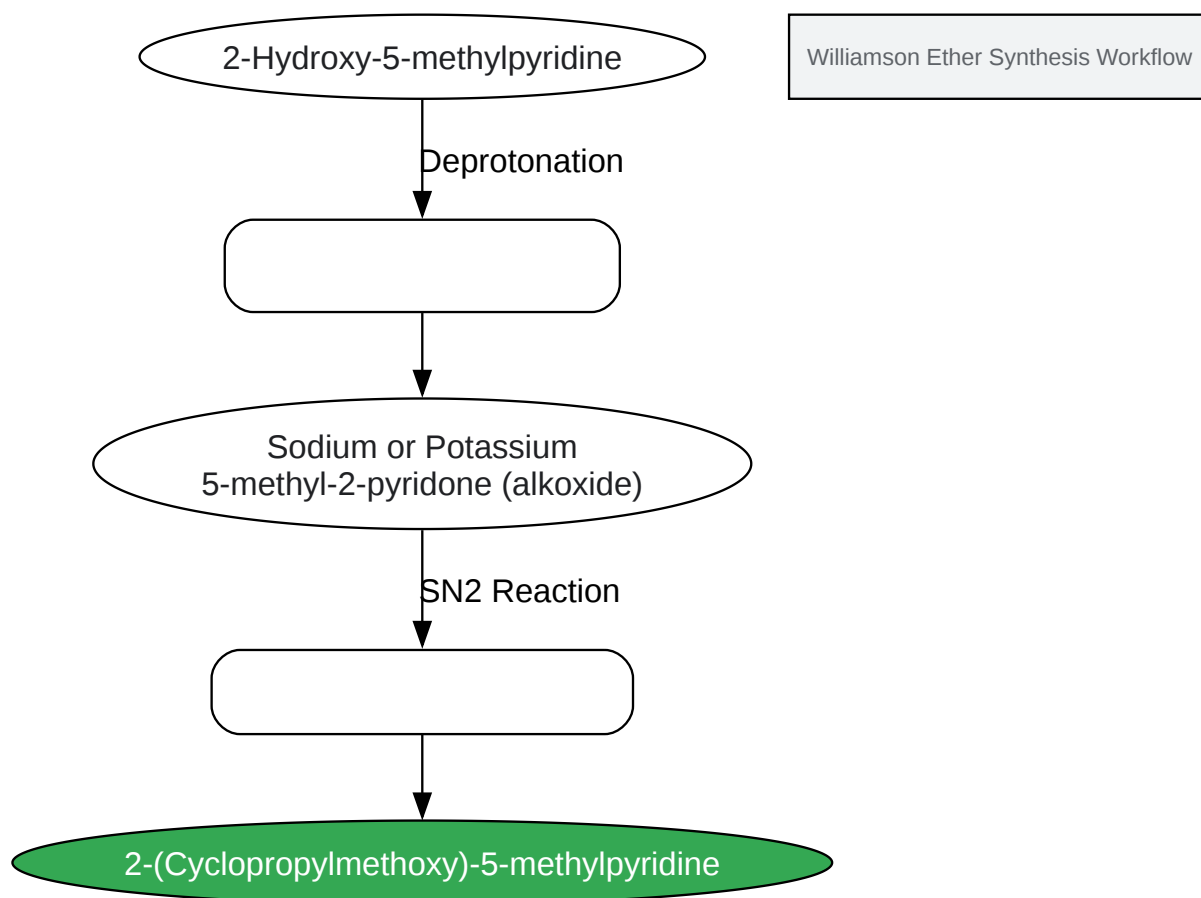
Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their presence in a multitude of biologically active compounds and approved pharmaceuticals. [1] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug design. [2] The substitution pattern on this heterocyclic core is a critical determinant of a molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed technical overview of the molecular structure, synthesis, and spectroscopic characterization of **2-(Cyclopropylmethoxy)-5-methylpyridine**, a compound of interest for its potential as a versatile building block in the synthesis of novel chemical entities.

The introduction of a cyclopropylmethoxy group at the 2-position of the 5-methylpyridine core imparts unique structural and electronic characteristics. The cyclopropyl moiety is a well-known bioisostere for phenyl rings and other functional groups, often improving metabolic stability and binding affinity. This guide will delve into the key aspects of this molecule, offering a comprehensive resource for researchers working with this and related pyridine derivatives.

Molecular Structure Elucidation

The molecular structure of **2-(Cyclopropylmethoxy)-5-methylpyridine** is characterized by a pyridine ring substituted at the 2-position with a cyclopropylmethoxy group and at the 5-position with a methyl group.



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Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established methodologies for the Williamson ether synthesis. [3] 1. Reagent Preparation and Setup:

- Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
- Add 2-hydroxy-5-methylpyridine (1.0 eq) to the flask. [4][5] * Add anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

2. Formation of the Alkoxide:

- Under a nitrogen atmosphere, add a strong base (1.1 eq), such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), portion-wise to the stirred solution at 0 °C.
- Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH), indicating the complete formation of the alkoxide.

3. Nucleophilic Substitution:

- Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture. The reactivity of cyclopropylmethyl bromide in S_N2 reactions is well-documented. [6] * Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

4. Work-up and Purification:

- Once the reaction is complete, cool the mixture to room temperature.
- Cautiously quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **2-(Cyclopropylmethoxy)-5-methylpyridine**.

Spectroscopic Characterization

The structural confirmation of **2-(Cyclopropylmethoxy)-5-methylpyridine** relies on a combination of spectroscopic techniques. The following sections provide predicted data based on the analysis of structurally similar compounds and general spectroscopic principles. [7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methyl group, and the cyclopropylmethoxy moiety.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6 (Pyridine)	8.0 - 8.2	d	~2.5
H-4 (Pyridine)	7.4 - 7.6	dd	~8.5, 2.5
H-3 (Pyridine)	6.6 - 6.8	d	~8.5
O-CH ₂	4.1 - 4.3	d	~7.0
CH ₃	2.2 - 2.4	s	-
CH (Cyclopropyl)	1.2 - 1.4	m	-
CH ₂ (Cyclopropyl)	0.5 - 0.7	m	-
CH ₂ (Cyclopropyl)	0.3 - 0.5	m	-

Interpretation:

- The pyridine protons (H-6, H-4, and H-3) will appear in the aromatic region, with their chemical shifts and coupling patterns being characteristic of a 2,5-disubstituted pyridine.

- The methylene protons of the ether linkage (O-CH₂) are expected to be a doublet due to coupling with the cyclopropyl methine proton, appearing in the range of 3.3-4.5 ppm, typical for protons on a carbon adjacent to an ether oxygen. [11]* The methyl group protons will be a singlet in the upfield aromatic region.
- The cyclopropyl protons will appear in the highly shielded region of the spectrum (0.3-1.4 ppm), with complex multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)	163 - 165
C-6 (Pyridine)	147 - 149
C-4 (Pyridine)	137 - 139
C-5 (Pyridine)	129 - 131
C-3 (Pyridine)	110 - 112
O-CH ₂	73 - 75
CH ₃	17 - 19
CH (Cyclopropyl)	10 - 12
CH ₂ (Cyclopropyl)	3 - 5

Interpretation:

- The pyridine carbons will resonate in the aromatic region, with C-2 being the most downfield due to its direct attachment to the electronegative oxygen and nitrogen atoms.
- The methylene carbon of the ether (O-CH₂) is expected in the 50-80 ppm range. [11]* The methyl carbon will appear at the upfield end of the spectrum.

- The cyclopropyl carbons will be highly shielded, appearing below 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3000 - 3100	Medium
Aliphatic C-H Stretch	2850 - 3000	Medium
Aromatic C=C and C=N Stretch	1450 - 1600	Medium to Strong
Asymmetric C-O-C Stretch	1200 - 1275	Strong
Symmetric C-O-C Stretch	1000 - 1150	Strong

Interpretation: The most diagnostic feature in the IR spectrum will be the strong C-O stretching absorption of the ether linkage, expected in the 1000-1300 cm⁻¹ region. [7][11][12] The presence of bands corresponding to aromatic C-H and C=C/C=N stretches will confirm the pyridine core.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns.

- Molecular Ion (M⁺): The expected molecular weight for C₁₀H₁₃NO is 163.22 g/mol. The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at m/z = 163.
- Key Fragmentation Pathways:
 - Loss of the cyclopropyl group (•C₃H₅) leading to a fragment at m/z = 122.
 - Cleavage of the C-O bond to generate a pyridinium ion.

- Rearrangement and fragmentation of the cyclopropylmethyl cation.

Protocols for Spectroscopic Data Acquisition

- NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a 300, 400, or 500 MHz spectrometer.
- IR Spectroscopy: Spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for neat samples or by preparing a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or electron ionization (EI) will provide an accurate mass measurement.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a reliable synthetic pathway, and predicted spectroscopic data for **2-(Cyclopropylmethoxy)-5-methylpyridine**. The Williamson ether synthesis stands out as a robust method for its preparation. The detailed analysis of its expected NMR, IR, and MS data serves as a valuable reference for its characterization and quality control. As a substituted pyridine derivative incorporating a cyclopropyl moiety, this compound holds potential as a key intermediate in the development of novel molecules with applications in the pharmaceutical and agrochemical industries.

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